6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Description
6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS: 282546-99-0) is a brominated indole derivative characterized by a unique spirocyclic dioxolane substituent at position 3 of the indole scaffold. Its molecular formula is C₁₆H₁₆BrNO₂, with a molecular weight of 334.22 g/mol . Key structural features include:
- 1,4-Dioxaspiro[4.5]dec-7-en-8-yl group at position 3, a spirocyclic ketal system that confers steric bulk and influences solubility and metabolic stability.
- The spirocyclic dioxolane contains an unsaturated cyclohexene ring fused to a 1,4-dioxane moiety, as confirmed by NMR and HRMS data in related compounds .
This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the spirocyclic group . Its applications span medicinal chemistry (e.g., as a building block for bioactive molecules) and materials science due to its rigid, planar structure .
Properties
IUPAC Name |
6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-12-1-2-13-14(10-18-15(13)9-12)11-3-5-16(6-4-11)19-7-8-20-16/h1-3,9-10,18H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMSKJVZTYGQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CNC4=C3C=CC(=C4)Br)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202240 | |
| Record name | 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637781-59-9 | |
| Record name | 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637781-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Bromination at the 5-Position
Regioselectivity is achieved through steric and electronic directing effects. The indole’s 3-position substituent (1,4-dioxaspiro[4.5]dec-7-en-8-yl group) deactivates the adjacent positions, directing bromination to the 5-position. A typical protocol involves dissolving the indole precursor in dichloromethane (DCM) at 0–5°C, followed by dropwise addition of NBS (1.05 equiv.) over 30 minutes. Quenching with aqueous sodium thiosulfate removes excess brominating agents, yielding the 5-bromoindole intermediate with >85% purity.
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but risk over-bromination. Comparative studies recommend dichloromethane or tetrahydrofuran (THF) at subambient temperatures (-10°C to 10°C) to suppress side reactions.
Spirocyclization Strategies for 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Incorporation
The spirocyclic moiety is introduced via acid-catalyzed cyclization or transition-metal-mediated cross-coupling.
Acid-Catalyzed Cyclocondensation
A mixture of 1,4-cyclohexanedione and ethylene glycol undergoes cyclocondensation in toluene under Dean-Stark conditions, forming the 1,4-dioxaspiro[4.5]decane system. Subsequent dehydrogenation using palladium on carbon (Pd/C) in refluxing xylene introduces the 7,8-double bond, yielding 1,4-dioxaspiro[4.5]dec-7-ene.
Suzuki-Miyaura Coupling for Direct Attachment
Palladium-catalyzed cross-coupling links the bromoindole and spirocyclic boronic ester. A representative procedure from Ambeed employs:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Base : Cesium fluoride (3 equiv.)
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Solvent : 1,2-dimethoxyethane/methanol (2:1 v/v)
-
Conditions : Microwave irradiation at 130°C for 15 minutes
This method achieves 70–75% yield, with residual palladium removed via activated charcoal filtration.
Purification and Isolation Protocols
Crude product purification is critical due to residual catalysts and regioisomers.
Chromatographic Techniques
Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the target compound from unreacted starting materials. High-performance countercurrent chromatography (HPCCC) offers an alternative for large-scale batches, reducing silica consumption.
Recrystallization
Ethanol/water (7:3 v/v) recrystallization at 4°C produces needle-like crystals with ≥98% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Validation
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 179–181°C, consistent with batch-to-batch reproducibility.
Formulation and Stability Considerations
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 6-position of the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Cyclization Reactions: The spirocyclic moiety can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substituted Indoles: Products where the bromine atom is replaced by other functional groups.
Oxidized Indoles: Indole-2,3-dione derivatives.
Reduced Indoles: Indoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacophore:
The compound's structural features make it a promising candidate for drug development. The bromine atom enhances its reactivity and potential interactions with biological targets such as enzymes and receptors. Research indicates that the compound may modulate the activity of these targets, which is crucial for therapeutic applications.
Biological Activity:
Preliminary studies suggest that 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole exhibits significant biological effects due to its ability to bind effectively to various proteins and enzymes. The spirocyclic moiety contributes to the compound's stability and binding affinity, which may enhance its pharmacological profile.
Materials Science
Novel Material Development:
The unique structure of this compound positions it as a candidate for developing new materials with specific electronic or optical properties. Its rigidity and stability could be advantageous in creating advanced materials for electronics or photonics applications.
Polymeric Applications:
The compound may serve as a building block in the synthesis of complex polymeric materials, potentially leading to innovations in material science that leverage its distinctive chemical properties.
Organic Synthesis
Intermediate in Synthesis:
this compound can act as an intermediate in the synthesis of more complex molecules. Its spirocyclic framework facilitates the construction of intricate organic structures, which are valuable in synthetic organic chemistry .
Reactivity Patterns:
The compound is known to participate in various chemical reactions, including substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols. Additionally, it can undergo oxidation and reduction reactions, leading to diverse derivatives that may have distinct applications .
Mechanism of Action
The mechanism of action of 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic moiety can enhance the compound’s stability and binding affinity, while the bromine atom can participate in halogen bonding interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution Patterns
5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS: 282546-99-0)
- Molecular Formula: C₁₆H₁₆BrNO₂ (identical to the target compound).
- Key Difference : Bromine at position 5 instead of 5.
- Impact : Alters electronic distribution and steric interactions. The 5-bromo isomer exhibits distinct NMR chemical shifts (e.g., aromatic protons at δ 6.80–7.48 ppm in related analogs) compared to the 6-bromo derivative .
- Applications : Similar to the target compound but may differ in binding affinity to biological targets due to altered halogen positioning .
6-Bromo-1-methyl-1H-indole (CAS: 125872-95-9)
- Molecular Formula : C₉H₈BrN.
- Key Difference : Methyl group at the indole nitrogen (N1) instead of the spirocyclic substituent.
- Impact : Reduced steric hindrance and molecular weight (210.07 g/mol). The methyl group enhances lipophilicity but decreases metabolic stability compared to the spirocyclic analog .
Functional Group Variations
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
- Molecular Formula: C₁₇H₁₉NO₃.
- Key Difference : Methoxy group (-OCH₃) at position 5 instead of bromine.
- Impact : The electron-donating methoxy group (δ 3.72 ppm in $^1$H NMR) reduces electrophilicity and increases solubility in polar solvents. Molecular weight decreases to 285.35 g/mol .
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 9c)
- Molecular Formula : C₂₀H₁₈BrN₅O₂.
- Key Difference : Triazole-ethyl substituent at position 3 instead of the spirocyclic group.
- Impact : The triazole moiety introduces hydrogen-bonding capacity (δ 4.51 ppm for -CH₂- in $^1$H NMR) and enhances interactions with biological targets. Higher molecular weight (427.07 g/mol) and synthetic complexity due to click chemistry requirements .
Spirocyclic Group Modifications
8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: N/A)
- Molecular Formula : C₉H₁₆O₃.
- Key Difference : Methoxy substituent on the spirocyclic ring instead of the indole-linked unsaturated system.
- Synthesized via NaBH₄ reduction of ketones, as described in spirocyclic alcohol derivatives .
1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate
- Molecular Formula : C₉H₁₁F₃O₅S.
- Key Difference : Triflate leaving group at position 8 of the spirocyclic ring.
- Impact : Enhances reactivity in cross-coupling reactions (e.g., Suzuki couplings). The triflate group (δ 4.13 ppm in $^1$H NMR) facilitates functionalization but reduces stability under acidic conditions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a synthetic organic compound notable for its unique structural properties, which include a brominated indole core and a spirocyclic dioxaspirodecane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in drug development.
Molecular Formula and Properties
- IUPAC Name : this compound
- CAS Number : 1637781-59-9
- Molecular Weight : 334.21 g/mol
- Molecular Formula : CHBrN O
The compound features a bromine atom at the 6-position of the indole ring, which may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure contributes to the compound's stability and binding affinity, while the bromine atom can facilitate halogen bonding interactions, enhancing its potential as a pharmacophore in drug design.
Antimicrobial Activity
Preliminary studies have suggested that compounds with similar structural features exhibit antimicrobial properties. For example, related spirocyclic compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Related Spiro Compounds | Staphylococcus aureus, Escherichia coli |
Cytotoxicity Studies
In vitro studies are essential for assessing the cytotoxic effects of this compound on various cancer cell lines. Compounds with similar indole structures have shown promise in inducing apoptosis in cancer cells by modulating signaling pathways .
Case Studies
A recent study explored the synthesis and biological evaluation of spirocyclic compounds related to this compound. The research focused on their potential as anticancer agents, demonstrating that modifications in the structure significantly influenced their cytotoxicity profiles against different cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromoindole | Lacks spirocyclic moiety | Lower selectivity in interactions |
| 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | No bromine substituent | Reduced reactivity |
| 6-Chloro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | Chlorine instead of bromine | Different reactivity and activity profile |
This comparative analysis underscores the potential advantages of incorporating both bromination and spirocyclic structures for enhanced biological activity.
Q & A
Q. What are the common synthetic routes for 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or related coupling reactions. For example, analogous indole derivatives are prepared by reacting azidoethyl-indole intermediates with alkynes in PEG-400/DMF solvent systems, using CuI as a catalyst . Post-reaction, products are extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash column chromatography (e.g., 70:30 EtOAc/hexane gradients). Yields often range from 25–50%, influenced by solvent ratios and catalyst loading .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and spirocyclic integrity. For example, ¹H NMR signals for the dioxaspiro moiety appear at δ 3.89–4.62 ppm (methylene groups), while indole protons resonate at δ 6.80–7.23 ppm .
- HRMS (FAB or ESI-TOF) : To validate molecular weight (e.g., [M+H]+ = 334.22 for C₁₆H₁₆BrNO₂) .
- TLC : Used to monitor reaction progress, with Rf values reported in specific solvent systems (e.g., 0.22–0.30 in EtOAc/hexane) .
Q. What are the key challenges in purifying this compound?
Challenges include low solubility in polar solvents and separation of byproducts. Strategies involve optimizing column chromatography gradients (e.g., increasing EtOAc polarity gradually) or using preparative HPLC for high-purity isolates. Residual DMF, a common impurity, is removed via vacuum distillation at 90°C .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves:
- Catalyst tuning : Increasing CuI loading (e.g., 1.5–2.0 equivalents) to accelerate cycloaddition .
- Solvent selection : PEG-400:DMF (2:1) enhances solubility of azide intermediates .
- Temperature control : Reactions performed at 85°C under inert gas (N₂/H₂) improve coupling efficiency, as seen in palladium-catalyzed Suzuki reactions .
- Workup modifications : Sequential extractions and drying agents (e.g., MgSO₄ instead of Na₂SO₄) reduce aqueous contamination .
Q. How to address discrepancies in NMR data during characterization?
Discrepancies may arise from solvent effects, impurities, or stereochemical variations. Solutions include:
- Comparative analysis : Cross-referencing with published spectra of analogous compounds (e.g., δ 4.51–4.62 ppm for triazole-linked ethyl groups ).
- Advanced NMR techniques : Use DEPT-135 or 2D-COSY to resolve overlapping signals.
- Purification repeats : Re-chromatographing with finer silica gel (40–63 µm) to eliminate trace impurities .
Q. What strategies elucidate the spirocyclic structure’s influence on biological activity?
- Molecular docking : Compare the dioxaspiro ring’s conformational flexibility (from X-ray/NMR data) with binding affinities to target proteins .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing bromine with nitro groups) and test antioxidant or antiproliferative activity .
- Metabolic stability assays : Evaluate the spiro ring’s resistance to oxidative degradation in liver microsomes .
Q. How to evaluate the compound’s stability under varying storage conditions?
- Stress testing : Expose the compound to elevated temperatures (40–60°C), UV light, or acidic/basic conditions (pH 3–10). Monitor degradation via HPLC .
- Long-term stability : Store samples in amber vials under argon at -20°C, with periodic NMR/HRMS checks for decomposition .
Methodological Notes
- Contradiction Analysis : Low yields in coupling reactions may stem from residual moisture (use molecular sieves) or catalyst deactivation (freshly prepare CuI). Cross-validate results with control reactions .
- Advanced Synthesis : For enantioselective variants, employ chiral auxiliaries or asymmetric hydrogenation (e.g., Pd/C under H₂ at 2–4 bar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
